Deoxyshikonin Exhibits 8- to 64-Fold Superior Anti-H. pylori Potency Compared to Acetylshikonin and β,β-Dimethylacrylshikonin
In a standardized antimicrobial susceptibility screen of nine comfrey-derived compounds against Helicobacter pylori, deoxyshikonin demonstrated an MIC of 0.5-1 µg/mL, representing the lowest MIC among all tested naphthoquinones. In direct comparison, acetylshikonin exhibited an MIC of 8 µg/mL, and β,β-dimethylacrylshikonin exhibited an MIC of >32 µg/mL [1]. This establishes a minimum 8-fold and maximum >64-fold potency advantage for deoxyshikonin over these structurally related shikonin ester derivatives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against H. pylori |
|---|---|
| Target Compound Data | 0.5-1 µg/mL |
| Comparator Or Baseline | Acetylshikonin: 8 µg/mL; β,β-Dimethylacrylshikonin: >32 µg/mL |
| Quantified Difference | 8-fold to >64-fold lower MIC for deoxyshikonin |
| Conditions | In vitro antimicrobial susceptibility testing against H. pylori; nine comfrey compounds screened in parallel |
Why This Matters
This potency differential dictates that deoxyshikonin, not acetylshikonin or β,β-dimethylacrylshikonin, is the appropriate selection for H. pylori research applications.
- [1] Liao J, Wang L, Li Y, et al. Deoxyshikonin: a promising lead drug against drug resistance or sensitivity to Helicobacter pylori in an acidic environment. Antimicrob Agents Chemother. 2024;68(10):e00959-24. doi:10.1128/aac.00959-24 View Source
